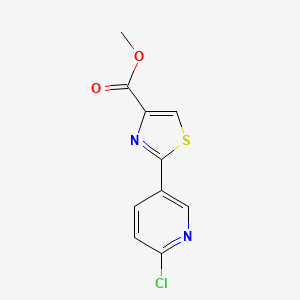

Methyl 2-(6-Chloropyridin-3-yl)thiazole-4-carboxylate

Description

Properties

Molecular Formula |

C10H7ClN2O2S |

|---|---|

Molecular Weight |

254.69 g/mol |

IUPAC Name |

methyl 2-(6-chloropyridin-3-yl)-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C10H7ClN2O2S/c1-15-10(14)7-5-16-9(13-7)6-2-3-8(11)12-4-6/h2-5H,1H3 |

InChI Key |

CQVFOBBLZKYBRJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CSC(=N1)C2=CN=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Thiazole Ring Formation via Thiourea and α-Haloketone Derivatives

A classical approach to thiazole synthesis involves the reaction of α-haloketones or α-haloesters with thiourea under acidic or neutral conditions. For example, the patent CN101560195B describes the preparation of 4-methyl-5-(2-hydroxyethyl)-thiazole by reacting 3-acetylpropanol with thiourea at 78–100°C for 3–8 hours under acidic conditions, followed by pH adjustment and extraction steps. The process includes nitrosation and reduction steps to refine the product, achieving yields up to 73% under mild conditions with easily available raw materials.

Relevance: Although this method is for a different thiazole derivative, the underlying chemistry of forming the thiazole core via thiourea and α-haloketone analogs can be adapted for synthesizing Methyl 2-(6-Chloropyridin-3-yl)thiazole-4-carboxylate by selecting suitable α-haloester precursors bearing the 6-chloropyridin-3-yl substituent.

Esterification to Form the Methyl Carboxylate

The methyl ester group at the 4-position of the thiazole ring can be introduced by:

Starting with a thiazole-4-carboxylic acid intermediate and performing methylation using reagents like diazomethane or acidic methanolysis.

Alternatively, using methyl 2-bromoacetate or similar α-haloesters in the initial thiazole ring formation step to incorporate the ester functionality directly.

Proposed Synthetic Route for this compound

Based on the above analysis, a plausible synthetic pathway is:

| Step | Reaction Type | Starting Materials | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Preparation of α-haloester with 6-chloropyridin-3-yl substituent | 6-Chloropyridin-3-yl precursor + α-haloester | Halogenation, coupling | α-Haloester intermediate |

| 2 | Thiazole ring formation | α-Haloester intermediate + Thiourea | Acidic solvent, 78–100°C, 3–8 h | Thiazole-4-carboxylate core with 6-chloropyridin-3-yl substituent |

| 3 | Esterification (if needed) | Thiazole-4-carboxylic acid intermediate + Methylation agent | Diazomethane or acidic methanol | Methyl ester formation |

| 4 | Purification | Extraction, chromatography | Standard organic workup | Pure this compound |

Data Table: Comparative Synthetic Parameters for Thiazole Derivatives

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-Chloropyridin-3-yl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloropyridinyl group or the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole and pyridine derivatives.

Scientific Research Applications

Methyl 2-(6-Chloropyridin-3-yl)thiazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 2-(6-Chloropyridin-3-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Functional Group Influence: The methyl ester in the target compound enhances lipophilicity compared to the carboxylic acid analogs (CAS: 400776-16-1, 1256836-23-3), which are more polar and likely exhibit higher aqueous solubility. This difference impacts bioavailability and application in drug delivery systems .

Substituent Effects: The 6-chloropyridin-3-yl moiety is common across several analogs, suggesting shared reactivity in nucleophilic aromatic substitution or coordination chemistry. This group is frequently utilized in neonicotinoid insecticides (e.g., nitenpyram metabolites, as seen in GC–MS studies of microbial degradation pathways) . Replacement of chlorine with trifluoromethyl (CAS: 400776-16-1) may alter binding affinities in biological targets, such as enzymes or receptors, due to steric and electronic differences .

Applications: Carboxylic acid derivatives (e.g., CAS: 1256836-23-3) are often employed in coordination chemistry as ligands for metal complexes, whereas methyl esters (target compound) serve as precursors for further synthetic modifications .

Research Findings and Methodological Context

- Structural Elucidation : Tools like SHELXL (for crystal structure refinement) and ORTEP-III (for graphical representation) have been critical in determining the molecular conformations and intermolecular interactions of these compounds. For example, the chloro-substituted pyridyl-thiazole derivatives often exhibit planar geometries, facilitating π-π stacking in crystalline phases .

- Degradation Pathways : Studies on structurally related compounds, such as nitenpyram intermediates (e.g., N-((6-chloropyridin-3-yl)methyl)ethanamine), reveal microbial degradation mechanisms involving dechlorination and amine oxidation. This suggests that the 6-chloropyridinyl group in the target compound may undergo similar metabolic transformations .

- Synthetic Utility : The methyl ester group in the target compound allows for facile hydrolysis to carboxylic acid derivatives (e.g., CAS: 1256836-23-3), enabling modular synthesis of diverse analogs for structure-activity relationship (SAR) studies .

Biological Activity

Methyl 2-(6-chloropyridin-3-yl)thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and structure-activity relationships (SAR) associated with this compound, drawing on various research studies and findings.

Anticancer Activity

Research indicates that thiazole derivatives exhibit potent anticancer properties. This compound has been shown to inhibit the proliferation of various cancer cell lines, including prostate and melanoma cells. A study demonstrated that structural modifications of thiazole compounds led to improved antiproliferative activity in the low nanomolar range compared to earlier compounds .

Key Findings:

- Inhibition of Tubulin Polymerization: The compound was found to exert its anticancer effects through the inhibition of tubulin polymerization, a critical process for cell division .

- Structure-Activity Relationship (SAR): Modifications in the thiazole ring and substituents significantly affect the biological activity, highlighting the importance of specific functional groups in enhancing efficacy .

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties against various bacterial strains. The compound's effectiveness was evaluated against pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results with minimal inhibitory concentrations (MICs) in the low microgram per milliliter range .

Table 1: Antimicrobial Activity

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.008 |

| Escherichia coli | 0.03 |

| Streptococcus pneumoniae | 0.06 |

The mechanism by which this compound exerts its biological effects involves multiple pathways:

- Inhibition of Enzymatic Activity: The compound inhibits key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Interaction with DNA: Some thiazole derivatives have been shown to intercalate with DNA, disrupting replication processes.

Study on Antitumor Effects

A notable case study focused on the anticancer effects of thiazole derivatives, including this compound. The study utilized various cancer cell lines and reported a significant reduction in cell viability at concentrations as low as 0.1 µM, demonstrating its potential as an effective anticancer agent .

Research on Antimicrobial Properties

Another study assessed the antimicrobial efficacy of this compound against clinically relevant bacterial strains. Results indicated that it effectively inhibited bacterial growth, outperforming several known antibiotics in terms of potency against resistant strains .

Q & A

Q. What are the established synthetic routes for Methyl 2-(6-Chloropyridin-3-yl)thiazole-4-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves coupling a thiazole precursor with a chloropyridine moiety. A common approach is the Hantzsch thiazole synthesis, where α-haloketones react with thioureas or thioamides. For example, methyl 2-aminothiazole-4-carboxylate can be functionalized with 6-chloropyridin-3-yl groups via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) . Key factors include:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions.

- Solvent and temperature : Polar aprotic solvents (DMF, DMSO) at 80–120°C optimize reactivity.

- Purification : Silica gel chromatography or recrystallization improves purity.

Yields range from 40–75%, depending on steric hindrance and substituent compatibility .

Q. How is the compound’s structural identity validated in crystallographic studies?

X-ray crystallography is the gold standard. Key steps include:

- Data collection : Single-crystal diffraction using synchrotron radiation or lab-based diffractometers.

- Refinement : Software like SHELXL refines atomic coordinates, thermal parameters, and occupancy .

- Validation : Tools like PLATON check for geometric irregularities (e.g., bond length deviations, R-factor convergence) .

Example metrics:

| Parameter | Value |

|---|---|

| R-factor (final) | <0.05 |

| C–S bond length | 1.74 Å ± 0.02 |

| Cl–N distance | 3.10 Å ± 0.03 |

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., thiazole C4-methyl at δ ~3.9 ppm; pyridyl Cl substituent deshields adjacent protons) .

- LC-MS/MS : Confirms molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of COOCH₃ group at m/z 154) .

- FT-IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~650 cm⁻¹ (C–S stretch) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and binding affinity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and electronic properties:

- Frontier orbitals : HOMO-LUMO gaps (~4.5 eV) indicate redox stability .

- Docking studies : Pyridyl and thiazole moieties show affinity for kinase ATP pockets (e.g., binding energy ΔG = −8.2 kcal/mol to Abl1 kinase) .

- Solvent effects : PCM models simulate polar solvent interactions (e.g., aqueous solubility ~0.2 mg/mL) .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values (e.g., 10–50 μM for kinase inhibition) arise from assay variability:

Q. How does the compound’s stability under physiological conditions affect its pharmacokinetic profile?

- Hydrolytic degradation : Ester groups hydrolyze in plasma (t₁/₂ ~2 h at pH 7.4), forming carboxylic acid derivatives .

- Metabolite identification : LC-QTOF detects N-dealkylated and hydroxylated metabolites in hepatic microsomes .

- Storage : −20°C in anhydrous DMSO prevents decomposition (>95% purity after 6 months) .

Q. What crystallographic challenges arise when analyzing derivatives of this compound?

- Disorder : Chloropyridyl groups exhibit rotational disorder, requiring TWINABS for data correction .

- Polymorphism : Solvate formation (e.g., DMSO solvates) complicates phase identification.

- Resolution limits : Low-resolution data (>1.0 Å) necessitate SHELXD for ab initio phasing .

Methodological Recommendations

- Synthetic optimization : Use Design of Experiments (DoE) to screen catalyst/solvent combinations .

- Data validation : Cross-reference crystallographic results with spectroscopic and computational data .

- Biological assays : Include orthogonal assays (e.g., SPR and cellular thermal shift) to confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.